

5-Bromo-4,6-dimethylpyrimidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4,6-dimethylpyrimidine

Cat. No.: B031581

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **5-Bromo-4,6-dimethylpyrimidine**, a key building block in medicinal chemistry and materials science. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

5-Bromo-4,6-dimethylpyrimidine is a halogenated heterocyclic compound.^[1] Its chemical structure, featuring a pyrimidine core with a bromine substituent and two methyl groups, makes it a versatile intermediate for a variety of chemical transformations.^{[1][2]}

Physicochemical Data

The fundamental physicochemical properties of **5-Bromo-4,6-dimethylpyrimidine** are summarized in the table below.

Property	Value	Reference
CAS Number	157335-97-2	[1][3][4]
Molecular Formula	C ₆ H ₇ BrN ₂	[3][4][5]
Molecular Weight	187.04 g/mol	[3][4]
Appearance	Solid	[6]
Purity	≥97%	[1][5][6]
Storage Temperature	2-8°C, Sealed in dry conditions	[4]
SMILES	<chem>CC1=C(Br)C(C)=NC=N1</chem>	[5]
InChI Key	WDMWXYZJJVYMHE- UHFFFAOYSA-N	[6]

Spectroscopic and Analytical Data

Characterization of **5-Bromo-4,6-dimethylpyrimidine** is typically achieved through standard spectroscopic methods. While a specific, comprehensive public database of spectra for this exact compound is not readily available, the expected spectral characteristics can be inferred from the analysis of structurally similar pyrimidine derivatives.[7]

Expected Spectroscopic Data

Technique	Expected Observations
^1H NMR	Signals corresponding to the two distinct methyl groups and the aromatic proton on the pyrimidine ring.
^{13}C NMR	Resonances for the aromatic carbons, including the carbon bearing the bromine atom, and the methyl carbons.
Mass Spec	A molecular ion peak exhibiting the characteristic isotopic pattern for a compound containing one bromine atom (^{19}Br and ^{81}Br in an approximate 1:1 ratio). [8]
Infrared (IR)	Absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations characteristic of the substituted pyrimidine ring.

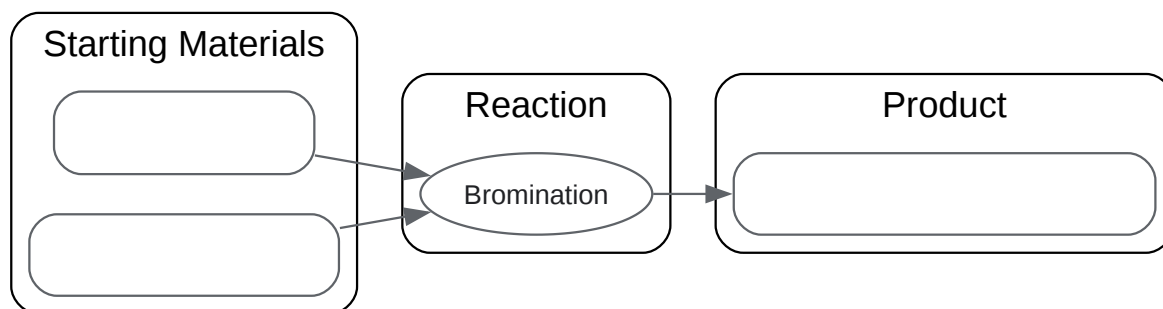
Synthesis and Reactivity

5-Bromo-4,6-dimethylpyrimidine serves as a valuable intermediate in the synthesis of more complex molecules.[\[1\]](#) Its reactivity is primarily centered around the bromine substituent and the pyrimidine ring itself.

General Synthetic Approach

While a specific, detailed, and publicly available protocol for the direct synthesis of **5-Bromo-4,6-dimethylpyrimidine** is not prevalent in the initial search results, a general synthetic workflow can be conceptualized based on established pyrimidine chemistry. A plausible route could involve the bromination of a pre-formed 4,6-dimethylpyrimidine ring.

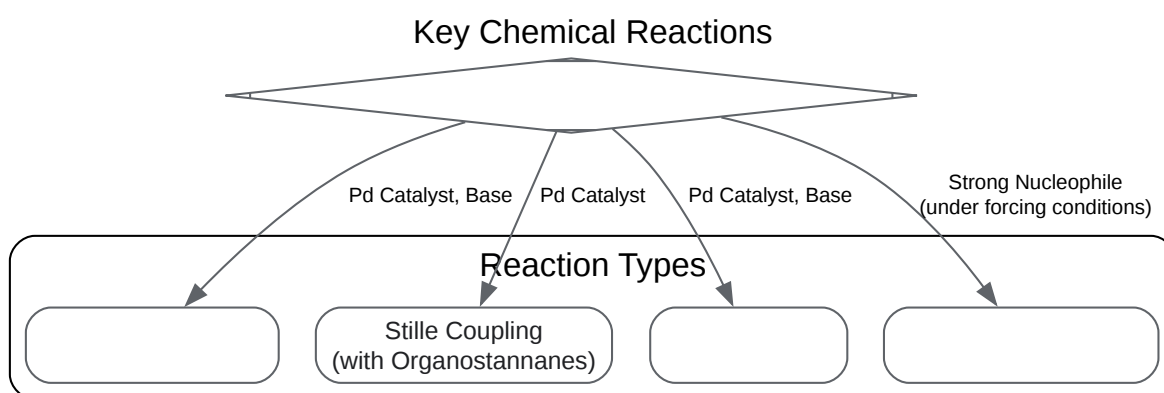
Conceptual Synthesis Workflow

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Caption: Conceptual workflow for the synthesis of **5-Bromo-4,6-dimethylpyrimidine**.

Chemical Reactivity

The presence of the bromine atom at the 5-position makes this compound an ideal substrate for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.^[2] The electron-deficient nature of the pyrimidine ring also influences its reactivity.^[9]

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Caption: Reactivity profile of **5-Bromo-4,6-dimethylpyrimidine** in common organic reactions.

Applications in Research and Development

5-Bromo-4,6-dimethylpyrimidine is a valuable building block for the synthesis of novel compounds with potential biological activity.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antiviral activities.[10][11] The ability to functionalize the 5-position of this molecule through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.[2][11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **5-Bromo-4,6-dimethylpyrimidine** in synthesis. The following are generalized protocols for common reactions involving similar bromopyrimidine derivatives.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of a bromopyrimidine with a boronic acid.[12]

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine **5-Bromo-4,6-dimethylpyrimidine** (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
- **Reaction Conditions:** Heat the mixture with stirring to a temperature between 80-100 °C.
- **Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Safety and Handling

5-Bromo-4,6-dimethylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

GHS Hazard Information

- Signal Word: Warning[6]
- Hazard Statements:
 - H302: Harmful if swallowed.[6][13]
 - H315: Causes skin irritation.[6][13]
 - H319: Causes serious eye irritation.[6]
 - H335: May cause respiratory irritation.[6][13]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[3] In case of accidental contact or inhalation, seek immediate medical attention.[3]

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